molecular formula C12H16N2O4S B5622914 N-(2-Morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

N-(2-Morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Cat. No. B5622914
M. Wt: 284.33 g/mol
InChI Key: ZBJYYUUZOZOCNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves strategic functionalization of the benzenesulfonamide core. For instance, the synthesis of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, a related compound, was achieved through a cyclocondensation reaction involving a morpholine-substituted β-diketone and 4-hydrazinobenzenesulfonamide hydrochloride (Praveen Kumar et al., 2020). This methodology could be adapted for the synthesis of N-(2-Morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide by altering the precursor moieties.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical in determining their biological activity and interaction with biological targets. For N-(2-Pyridin-2-yl-ethyl)-derivatives of benzenesulfonamide, structural analysis revealed distinct torsion angles and hydrogen bonding patterns that influence their supramolecular arrangements (Danielle L Jacobs et al., 2013). These structural insights are valuable for understanding the behavior of N-(2-Morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in various environments.

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, including substitution, addition, and cyclization, depending on the functional groups present. The reactivity of N-(2-Morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can be explored through its interactions with nucleophiles and electrophiles, potentially leading to the formation of new compounds with varied biological activities.

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrated intermolecular interactions that form a three-dimensional network, which could impact the compound's solubility and stability (Reham A. Mohamed-Ezzat et al., 2023).

Mechanism of Action

Target of Action

The primary target of N-(2-Morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot. By interacting with this target, the compound can influence blood coagulation.

Result of Action

The molecular and cellular effects of N-(2-Morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide’s action would depend on its specific interactions with Coagulation factor X and the subsequent alterations in the coagulation cascade

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how N-(2-Morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide interacts with its target and exerts its effects . .

properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-12(14-6-8-18-9-7-14)10-13-19(16,17)11-4-2-1-3-5-11/h1-5,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYYUUZOZOCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(morpholin-4-yl)-2-oxo-S-phenylethane-1-sulfonamido

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